2-(4-ethoxy-N-methylsulfonylanilino)-N-(3-methylsulfanylphenyl)acetamide
Overview
Description
2-(4-ethoxy-N-methylsulfonylanilino)-N-(3-methylsulfanylphenyl)acetamide is a complex organic compound that belongs to the class of acetamides This compound is characterized by the presence of ethoxy, methylsulfonyl, and methylsulfanyl groups attached to an aniline and phenyl ring, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxy-N-methylsulfonylanilino)-N-(3-methylsulfanylphenyl)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Nitration and Reduction: Nitration of 4-ethoxyaniline followed by reduction to obtain 4-ethoxy-N-methylaniline.
Sulfonylation: Reaction of 4-ethoxy-N-methylaniline with a sulfonyl chloride to introduce the methylsulfonyl group.
Acylation: Acylation of 3-methylsulfanylphenylamine with an appropriate acylating agent to form the acetamide linkage.
Coupling: Coupling of the sulfonylated aniline derivative with the acylated phenylamine derivative under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxy-N-methylsulfonylanilino)-N-(3-methylsulfanylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Nucleophiles such as alkoxides or amines under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the development of new materials or pharmaceuticals.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(4-ethoxy-N-methylsulfonylanilino)-N-(3-methylsulfanylphenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-ethoxy-N-methylsulfonylanilino)-N-(3-methylphenyl)acetamide: Lacks the sulfanyl group.
2-(4-ethoxy-N-methylsulfonylanilino)-N-(3-methylsulfonylphenyl)acetamide: Contains a sulfonyl group instead of a sulfanyl group.
2-(4-ethoxy-N-methylsulfonylanilino)-N-(3-ethylsulfanylphenyl)acetamide: Contains an ethylsulfanyl group instead of a methylsulfanyl group.
Uniqueness
The presence of both ethoxy and methylsulfonyl groups on the aniline ring, along with the methylsulfanyl group on the phenyl ring, makes 2-(4-ethoxy-N-methylsulfonylanilino)-N-(3-methylsulfanylphenyl)acetamide unique. These functional groups can impart specific chemical properties and biological activities that distinguish it from similar compounds.
Properties
IUPAC Name |
2-(4-ethoxy-N-methylsulfonylanilino)-N-(3-methylsulfanylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-4-24-16-10-8-15(9-11-16)20(26(3,22)23)13-18(21)19-14-6-5-7-17(12-14)25-2/h5-12H,4,13H2,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQUACYQSMSHPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC(=CC=C2)SC)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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